N-(3-chloro-4-fluorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-fluorophenyl group, an ethoxyphenyl group, and a dihydroquinazolinyl sulfanyl acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include chloro-fluorobenzene, ethoxybenzene, and various quinazolinone derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield while minimizing the environmental impact. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives. These products can be further utilized in different applications or as intermediates in more complex syntheses.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor modulation.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine
- N-(3-chloro-4-fluorophenyl)-3-ethylbenzenesulfonamide
- N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide
Uniqueness
N-(3-chloro-4-fluorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
Overview
N-(3-chloro-4-fluorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure, featuring a chlorinated and fluorinated aromatic ring, sulfanyl linkage, and a quinazolinone core, contributes to its biological activity. Preliminary studies indicate that this compound interacts with enzymes and receptors, influencing various biological pathways, making it a candidate for drug discovery and development .
The compound's biological activity is attributed to its ability to:
- Enzyme Interaction : The sulfanyl and quinazolinone groups are known to bind to specific enzymes, potentially altering their function. This mechanism might influence pathways related to cancer or microbial resistance.
- Receptor Binding : The presence of halogenated phenyl groups enhances its binding affinity to certain receptors, which may lead to antiproliferative or antimicrobial effects .
Case Study: Cytotoxicity Against Tumor Cells
Compounds with similar quinazolinone frameworks have shown cytotoxic effects against glioblastoma multiforme and breast adenocarcinoma cells. Such compounds induce apoptosis through:
Antimicrobial Potential
The compound's halogenated phenyl group enhances its interaction with microbial enzymes. Studies on structurally related compounds indicate excellent antifungal and antibacterial activities against pathogens such as Escherichia coli and phytopathogenic fungi .
Molecular Docking Insights
Molecular docking studies reveal that the carbonyl oxygen forms hydrogen bonds with key residues in microbial enzymes, enhancing inhibitory activity .
Comparative Structure-Activity Relationship (SAR)
A comparison with structurally related compounds highlights the unique aspects of this molecule:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-(4-methoxyphenyl)acetamide | Methoxy group instead of chloro | Different electronic properties |
2-{[3-(4-chlorophenyl)-4-oxo...]acetamide | Chlorine on phenyl group | Alters metabolic stability |
N-(3-chloro-4-fluorophenyl)-...acetamide | Fluorine substitution on phenyl group | Enhances binding affinity to targets |
The combination of chlorine and fluorine substitutions in the target compound improves its pharmacokinetic properties compared to other analogs .
Key Observations
- Cytotoxicity : Potent against tumor cells in vitro (nanomolar IC50 values) .
- Antimicrobial Activity : Effective against fungi and bacteria; potential as an antifungal agent .
- Enzyme Inhibition : Likely inhibits peptide deformylase and other microbial enzymes based on docking studies .
Limitations
Further experimental validation is required to confirm these activities in vivo.
Properties
CAS No. |
477318-85-7 |
---|---|
Molecular Formula |
C24H19ClFN3O3S |
Molecular Weight |
483.9 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H19ClFN3O3S/c1-2-32-17-10-8-16(9-11-17)29-23(31)18-5-3-4-6-21(18)28-24(29)33-14-22(30)27-15-7-12-20(26)19(25)13-15/h3-13H,2,14H2,1H3,(H,27,30) |
InChI Key |
LIAIIZALIHEHDE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
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